molecular formula C7H12OS B3381364 3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE CAS No. 22842-45-1

3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE

Cat. No.: B3381364
CAS No.: 22842-45-1
M. Wt: 144.24 g/mol
InChI Key: GNVOLBGMDFEMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C7H12OS It is characterized by a cyclohexanone ring substituted with a methylsulfanyl group at the third position

Safety and Hazards

The safety information for 3-(Methylsulfanyl)cyclohexanone includes several hazard statements such as H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The production of cyclohexanone, a related compound, predominantly involves the oxidation of cyclohexane in air, typically using cobalt catalysts . This process, called ‘air oxidation’, produces a mixture of cyclohexanol and cyclohexanone, often referred to as ‘KA Oil’ or ‘Ketone-Alcohol oil’ . The cyclohexanol is further dehydrogenated to yield more cyclohexanone . This could potentially be a future direction for the synthesis of 3-(Methylsulfanyl)cyclohexanone.

Mechanism of Action

Target of Action

It is structurally similar to cyclohexanone , which is known to interact with various enzymes and proteins

Mode of Action

A related compound, 4‐(methylsulfanyl)‐3[(1z)‐1‐(2‐phenylhydrazinylidene) ethyl] quinoline‐2(1h)‐one, has been studied, and its tautomerization mechanism was inspected using density function theory . This might provide some insights into the potential mode of action of 3-(Methylsulfanyl)cyclohexanone, but direct studies on this compound are needed to confirm this.

Biochemical Analysis

Cellular Effects

The effects of 3-(Methylsulfanyl)cyclohexanone on cellular processes are diverse. In bacterial cells, such as Escherichia coli and Corynebacterium glutamicum, exposure to this compound can induce stress responses that affect carbon metabolism . Specifically, it can decrease the specific growth rate and increase cellular maintenance energy. In mammalian cells, 3-(Methylsulfanyl)cyclohexanone may influence cell signaling pathways, gene expression, and cellular metabolism, although detailed studies are needed to elucidate these effects fully.

Metabolic Pathways

3-(Methylsulfanyl)cyclohexanone is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidoreductases, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular processes. For example, the conversion of 3-(Methylsulfanyl)cyclohexanone to cyclohexanol and other metabolites can impact cellular energy metabolism and redox balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfanyl)cyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like methanol at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Methylsulfanyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)cyclohexanone
  • 3-(Ethylsulfanyl)cyclohexan-1-one
  • 3-(Propylsulfanyl)cyclohexan-1-one

Uniqueness

3-(Methylsulfanyl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

3-methylsulfanylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVOLBGMDFEMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301964
Record name 3-(methylsulfanyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22842-45-1
Record name NSC147630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(methylsulfanyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohex-2-enone (3.80 g, 95% Aldrich, 39.5 mmol uncorrected), toluene (15.31 g, HPLC grade) and glacial acetic acid (2.85 g, 47.4 mmoles, 1.20 eq, 99.7+% Aldrich) were combined in a 50 mL 3-necked round bottom flask equipped with a magnetic stirrer, reflux condenser with nitrogen oil bubbler vented to a bleach scrubber, thermometer with Therm-o-watch controller and septum. To the stirred solution was added 15 wt % sodium thiomethoxide (19.4 g of solution, 2.91 g, 41.5 mmol, 1.05 eq of NaSCH3) in portions via syringe during 19 min. The reaction temperature increased from 28.0° C. to 36.4° C. during the addition. The two-phase mixture was stirred at ambient temperature overnight. The reaction mixture was heated to about 50° C. and stirred for 7.5 h. The mixture was then allowed to cool to room temperature with stirring overnight. The phases were allowed to settle for 30 min. The lower aqueous phase was removed. The upper organic phase was washed with water (2×10 mL), dried through a cone of anhydrous magnesium sulfate and concentrated on the rotary evaporator (29 in. Hg vacuum/48° C.) to afford 4.91 g of 3-(methylthio)cyclohexanone as a clear pale yellow oil. Area % conversion by GC 95%. Raw area % 91.1%. Mass recovery 86%.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
15.31 g
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE
Reactant of Route 2
Reactant of Route 2
3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE
Reactant of Route 3
3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE
Reactant of Route 4
3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE
Reactant of Route 5
3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE
Reactant of Route 6
3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.